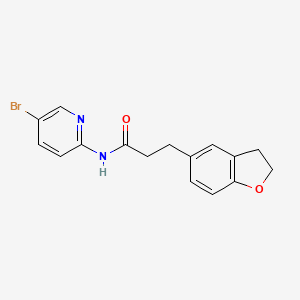![molecular formula C20H17ClN2O5S B13373155 Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B13373155.png)
Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoate ester, and a chlorinated aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate typically involves multiple steps, starting with the preparation of the thiazolidine ring. One common method involves the reaction of a chlorinated aniline derivative with a thiazolidine-2,4-dione under acidic conditions to form the thiazolidine ring. This intermediate is then reacted with methyl 4-formylbenzoate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like bromine or nitric acid for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
科学的研究の応用
Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to known bioactive compounds.
Industry: The compound could be used in the development of new materials with unique properties.
作用機序
The mechanism by which Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The thiazolidine ring and the chlorinated aniline moiety may play key roles in these interactions, potentially affecting biological pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar benzoate ester structure but lacks the thiazolidine ring.
Methyl 5-chloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzoate: This compound has a similar chlorinated benzoate structure but includes a triazole ring instead of a thiazolidine ring.
Uniqueness
Methyl 4-({3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate is unique due to its combination of a thiazolidine ring, a benzoate ester, and a chlorinated aniline derivative. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C20H17ClN2O5S |
|---|---|
分子量 |
432.9 g/mol |
IUPAC名 |
methyl 4-[(E)-[3-[(5-chloro-2-methoxyanilino)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]benzoate |
InChI |
InChI=1S/C20H17ClN2O5S/c1-27-16-8-7-14(21)10-15(16)22-11-23-18(24)17(29-20(23)26)9-12-3-5-13(6-4-12)19(25)28-2/h3-10,22H,11H2,1-2H3/b17-9+ |
InChIキー |
YHPNYJVOFSKLAA-RQZCQDPDSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=O |
正規SMILES |
COC1=C(C=C(C=C1)Cl)NCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(phenoxymethyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373076.png)
![methyl 4-[(6-hydroxy-4-methyl-7-[(4-methyl-1-piperazinyl)methyl]-3-oxo-1-benzofuran-2(3H)-ylidene)methyl]benzoate](/img/structure/B13373080.png)
![2-(Diethylamino)ethyl 4-[(cyclopentylacetyl)amino]benzoate](/img/structure/B13373094.png)
![1-(tert-butoxycarbonyl)-4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]proline](/img/structure/B13373100.png)

![6-(2-Ethoxyphenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373116.png)
![2-hydroxy-2,2-bis(3-methylphenyl)-N'-{[2-(1-piperidinyl)-3-quinolinyl]methylene}acetohydrazide](/img/structure/B13373117.png)
![8-(3-{[(2-Phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)quinoline](/img/structure/B13373124.png)


![5-{[1-methyl-5-(3-pyridinyl)-1H-pyrazol-3-yl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13373142.png)
![N-(1-benzyl-4-piperidinyl)-2-[(1-isopentyl-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B13373147.png)
![Ethyl 1-[(2-fluorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13373160.png)
![(5-Ethylidene-1-azabicyclo[2.2.2]oct-2-yl)(6-methoxy-4-quinolinyl)methanol](/img/structure/B13373166.png)
